2-Amino-3-(5-fluoro-2-nitrophenyl)propanoic acid hydrochloride 2-Amino-3-(5-fluoro-2-nitrophenyl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13816901
InChI: InChI=1S/C9H9FN2O4.ClH/c10-6-1-2-8(12(15)16)5(3-6)4-7(11)9(13)14;/h1-3,7H,4,11H2,(H,13,14);1H
SMILES: C1=CC(=C(C=C1F)CC(C(=O)O)N)[N+](=O)[O-].Cl
Molecular Formula: C9H10ClFN2O4
Molecular Weight: 264.64 g/mol

2-Amino-3-(5-fluoro-2-nitrophenyl)propanoic acid hydrochloride

CAS No.:

Cat. No.: VC13816901

Molecular Formula: C9H10ClFN2O4

Molecular Weight: 264.64 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(5-fluoro-2-nitrophenyl)propanoic acid hydrochloride -

Specification

Molecular Formula C9H10ClFN2O4
Molecular Weight 264.64 g/mol
IUPAC Name 2-amino-3-(5-fluoro-2-nitrophenyl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C9H9FN2O4.ClH/c10-6-1-2-8(12(15)16)5(3-6)4-7(11)9(13)14;/h1-3,7H,4,11H2,(H,13,14);1H
Standard InChI Key XDJJKYGJHOZAQQ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)CC(C(=O)O)N)[N+](=O)[O-].Cl
Canonical SMILES C1=CC(=C(C=C1F)CC(C(=O)O)N)[N+](=O)[O-].Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a central propanoic acid chain (CH2CH(NH2)COOH\text{CH}_2\text{CH}(\text{NH}_2)\text{COOH}) linked to a 5-fluoro-2-nitrophenyl aromatic ring. The hydrochloride salt form introduces a chloride counterion, stabilizing the protonated amino group . Key structural features include:

  • Nitro group (NO2\text{NO}_2): Positioned at the ortho position relative to the fluoro substituent, contributing to electron-withdrawing effects .

  • Fluoro substituent (F\text{F}): Located at the para position relative to the nitro group, influencing electronic distribution and molecular interactions .

  • Chiral center: The α-carbon bearing the amino group confers stereochemical specificity, though the synthetic route and racemization risks require further characterization.

Spectroscopic and Computational Data

Molecular Weight: 264.64 g/mol (calculated via PubChem) .
XLogP3: -1.5, indicating moderate hydrophilicity due to ionizable groups .
Hydrogen Bonding: Two hydrogen bond donors (NH2\text{NH}_2, COOH\text{COOH}) and six acceptors (NO2\text{NO}_2, F\text{F}, COOH\text{COOH}, Cl\text{Cl}^-) .
SMILES: C1=CC(=C(C=C1F)CC(C(=O)O)N)[N+](=O)[O-].Cl\text{C1=CC(=C(C=C1F)CC(C(=O)O)N)[N+](=O)[O-].Cl}.
InChIKey: XDJJKYGJHOZAQQ-UHFFFAOYSA-N\text{XDJJKYGJHOZAQQ-UHFFFAOYSA-N}.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step process:

  • Precursor Preparation: Diethyl acetamido(5-fluoro-2-nitrobenzyl)malonate undergoes hydrolysis under acidic conditions to yield the free carboxylic acid.

  • Salt Formation: Treatment with hydrochloric acid protonates the amino group, forming the hydrochloride salt.

  • Purification: Recrystallization from methanol/diethyl ether mixtures achieves >98% purity .

StepReagents/ConditionsYieldPurity
1H₂SO₄ (1 M), 80°C, 6 hr75%90%
2HCl (conc.), RT, 2 hr95%98%

Industrial Manufacturing

Aromsyn and VulcanChem employ continuous flow reactors for kilogram-scale production, optimizing:

  • Temperature Control: 60–80°C to prevent nitro group decomposition .

  • Solvent Systems: Tetrahydrofuran (THF) minimizes side reactions .

  • Quality Assurance: Batch-specific certificates of analysis (COA) validate identity (via 1H NMR^1\text{H NMR}) and purity (HPLC) .

Stability and Reactivity

Degradation Pathways

  • Photolysis: Nitro groups undergo photoreduction to amines under UV light (λ = 254 nm).

  • Hydrolysis: The carboxylic acid group esterifies in alcoholic solvents (half-life: 48 hr in methanol).

Solubility Profile

SolventSolubility (mg/mL)pH Stability
Water502.0–5.5
DMSO1004.0–8.0
Ethanol153.0–6.0

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